N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride
Description
This compound features a pyrazole core substituted with a difluoromethyl group at position 2. A methylene bridge connects the pyrazole’s position 3 nitrogen to a 3-methylbutan-1-amine moiety, with the hydrochloride salt enhancing solubility.
Properties
Molecular Formula |
C10H18ClF2N3 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-14-15(9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H |
InChI Key |
MUTGXSGVRCTXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions for Difluoromethylation
Difluorocarbene (CF₂:) generation is achieved using reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) under basic conditions. The reaction proceeds via a radical mechanism, where the carbene inserts into the C–H bond at position 2 of the pyrazole. Optimal yields (70–85%) are obtained at 80–100°C in polar aprotic solvents like dimethylformamide (DMF).
| Parameter | Value |
|---|---|
| Reagent | ClCF₂COONa |
| Solvent | DMF |
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Yield | 70–85% |
Functionalization with 3-Methylbutan-1-amine
The difluoromethylpyrazole intermediate undergoes alkylation to introduce the 3-methylbutan-1-amine moiety. Two primary strategies are employed:
Nucleophilic Substitution
The pyrazole’s nitrogen at position 3 is deprotonated using a strong base (e.g., NaH) and reacted with a bromomethylated 3-methylbutan-1-amine precursor. This method achieves moderate yields (50–60%) but requires stringent moisture control.
Reductive Amination
A more efficient approach involves condensing 2-(difluoromethyl)pyrazole-3-carbaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This one-pot reaction proceeds in methanol at room temperature, yielding 75–80% of the secondary amine.
| Method | Reagents | Yield |
|---|---|---|
| Nucleophilic Sub. | NaH, Br-CH₂-amine | 50–60% |
| Reductive Amination | NaBH₃CN, MeOH | 75–80% |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability. This is accomplished by treating the amine with hydrochloric acid (HCl) in an anhydrous ether solvent. The precipitate is filtered and recrystallized from ethanol/water mixtures.
| Parameter | Value |
|---|---|
| Acid | 1M HCl in ether |
| Solvent | Diethyl ether |
| Recrystallization | Ethanol/H₂O (3:1) |
| Purity | ≥98% (HPLC) |
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to improve efficiency and safety. Key advancements include:
- Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized palladium) reduce costs and waste.
- Green Chemistry : Subcritical water replaces organic solvents in difluoromethylation, lowering environmental impact.
Analytical Characterization
Critical quality control metrics are verified via:
- ¹H/¹³C NMR : Confirms substitution patterns and purity.
- HPLC-MS : Monitors reaction progress and detects byproducts.
- X-ray Crystallography : Validates salt formation and crystal structure.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity . The pyrazole ring structure allows for interactions with various enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core pyrazole or heterocyclic amine frameworks, enabling comparative analysis:
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP) :
Synthetic Routes :
Biological Activity
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride, a compound characterized by its distinctive pyrazole structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride is with a molecular weight of 253.72 g/mol. The compound features a difluoromethyl group attached to a pyrazole ring, which is known for conferring various biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClF2N |
| Molecular Weight | 253.72 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine; hydrochloride. These compounds have shown effectiveness against various pathogens. For instance, a study noted that pyrazole derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.63 to 1.26 μM .
Antitumor Activity
Pyrazole compounds are also recognized for their antitumor potential. Research indicates that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cells and inhibit proliferation in vitro .
The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine exerts its biological effects may involve the modulation of enzyme activity or receptor interactions. Pyrazole derivatives often act as inhibitors of key enzymes or receptors involved in inflammatory and proliferative processes, thereby showcasing their therapeutic potential.
Case Studies
- Antifungal Activity : A study synthesized novel azo-pyrazole derivatives and evaluated their antifungal activity against Candida albicans and Cryptococcus neoformans. The results indicated that these compounds had promising antifungal properties, highlighting the potential for developing new antifungal agents from pyrazole scaffolds .
- In Vivo Studies : While many pyrazole derivatives exhibit strong in vitro activity, their efficacy in vivo can be limited by metabolic stability. Investigations into the metabolic pathways of these compounds revealed that some undergo rapid metabolism, leading to reduced efficacy in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
